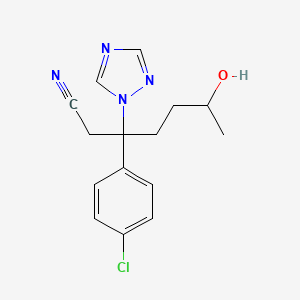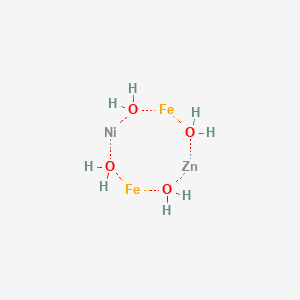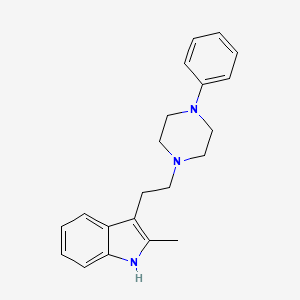
1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a phenylpiperazine moiety, which is often associated with psychoactive and therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylindole and 1-(2-bromoethyl)-4-phenylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-methylindole is reacted with 1-(2-bromoethyl)-4-phenylpiperazine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic, antidepressant, and anxiolytic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate mood and behavior. The indole ring may also contribute to its biological activity by interacting with other cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine
- 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]benzene
- 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene
Uniqueness
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole is unique due to its specific combination of the indole and phenylpiperazine moieties. This combination imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
4121-77-1 |
|---|---|
Formule moléculaire |
C21H25N3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C21H25N3/c1-17-19(20-9-5-6-10-21(20)22-17)11-12-23-13-15-24(16-14-23)18-7-3-2-4-8-18/h2-10,22H,11-16H2,1H3 |
Clé InChI |
FVTXUALVQNDJRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)CCN3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


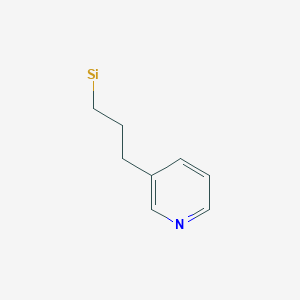
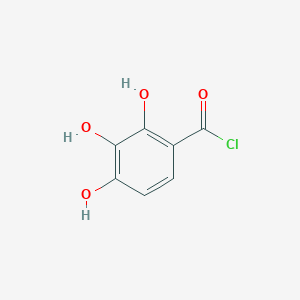
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
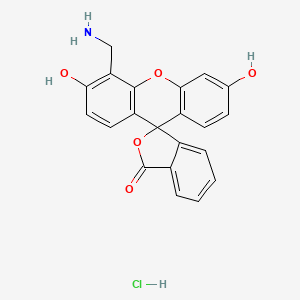
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
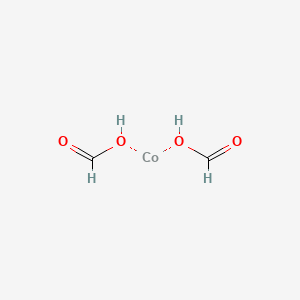
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)

